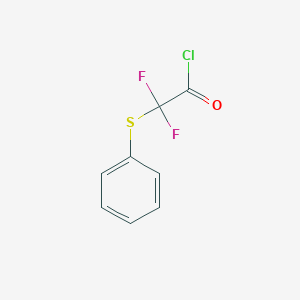

Difluoro(phenylsulfanyl)acetyl chloride

Description

Difluoro(phenylsulfanyl)acetyl chloride (DFPSAC) is a fluorinated acyl chloride derivative featuring a phenylsulfanyl (-SC₆H₅) group and two fluorine atoms attached to the acetyl moiety. Its molecular structure combines the electron-withdrawing effects of fluorine with the moderate steric bulk of the phenylsulfanyl group. Acyl chlorides like DFPSAC are critical in organic synthesis, particularly for introducing acetyl groups into target molecules via nucleophilic substitution or acylation reactions. The fluorine atoms enhance the compound’s stability and modulate its reactivity, while the phenylsulfanyl group may influence solubility and steric accessibility .

Properties

CAS No. |

16503-77-8 |

|---|---|

Molecular Formula |

C8H5ClF2OS |

Molecular Weight |

222.64 g/mol |

IUPAC Name |

2,2-difluoro-2-phenylsulfanylacetyl chloride |

InChI |

InChI=1S/C8H5ClF2OS/c9-7(12)8(10,11)13-6-4-2-1-3-5-6/h1-5H |

InChI Key |

URWSMHRERUCCAG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |

Synonyms |

DIFLUORO(PHENYLSULFANYL)ACETYL CHLORIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Substituents | Electronic Effect | Reactivity | Stability | Key Applications |

|---|---|---|---|---|---|

| Difluoro(phenylsulfanyl)acetyl chloride | -SC₆H₅, -F₂ | Moderate EWG | Moderate | High | Pharmaceuticals, agrochemicals |

| 2-(Fluorosulfonyl)difluoroacetyl chloride | -SO₂F, -F₂ | Strong EWG | High | Low | Reactive intermediates |

| Dichloro acetyl chloride | -Cl₂ | Strong EWG | High | Moderate | Bulk chemical synthesis |

| Difluoro(diethoxyphosphoryl)acetyl chloride | -PO(OEt)₂, -F₂ | Strong EWG | Moderate | High | Prodrug synthesis |

Preparation Methods

Synthesis of Difluoro(phenylsulfanyl)acetic Acid

The precursor acid, difluoro(phenylsulfanyl)acetic acid (HOOC–CF–SPh), is synthesized via nucleophilic substitution. Thiophenol (PhSH) reacts with difluoroacetyl chloride (Cl–CO–CF–Cl) in the presence of a base such as triethylamine, yielding the thioester intermediate. Hydrolysis under acidic conditions generates the carboxylic acid.

Reaction conditions :

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0–25°C

-

Base: Triethylamine (1.1 equivalents)

-

Yield: 70–85%

Chlorination to Acyl Chloride

The acid is treated with chlorinating agents such as thionyl chloride (SOCl) or oxalyl chloride ((COCl)). Thionyl chloride is preferred due to its compatibility with acid-sensitive functional groups.

Procedure :

-

Difluoro(phenylsulfanyl)acetic acid (1.0 eq) is refluxed with SOCl (2.5 eq) in anhydrous dichloromethane.

-

The reaction is monitored via NMR until completion (~4–6 hours).

-

Excess SOCl is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Key parameters :

-

Purity: >95% (by GC-MS)

-

Yield: 80–90%

Nucleophilic Substitution on Difluoroacetyl Chloride Derivatives

Alkoxy-Difluoroacetyl Chloride Intermediate

A two-step process leverages alkoxy-difluoroacetyl chloride (Cl–CO–CF–OR) as an intermediate. The alkoxy group (OR) is displaced by thiophenol in the presence of Lewis acids like AlCl.

Example protocol :

-

Synthesis of ethoxy-difluoroacetyl chloride :

-

Substitution with thiophenol :

-

Ethoxy-difluoroacetyl chloride (1.0 eq), PhSH (1.2 eq), and AlCl (0.1 eq) are stirred in tetrachloroethylene at 50°C for 2 hours.

-

The product is isolated via fractional distillation (65–75% yield).

-

Advantages :

Transesterification and Subsequent Chlorination

Esterification of Difluoro(phenylsulfanyl)acetic Acid

Methyl difluoro(phenylsulfanyl)acetate (MeOOC–CF–SPh) is synthesized via acid-catalyzed esterification. The ester is transesterified with acetic acid to enhance purity before chlorination.

Transesterification conditions :

-

Catalyst: HSO (0.5% w/w)

-

Temperature: 100–120°C

-

Yield: 90–95%

Chlorination of Purified Ester

The ester reacts with PCl in refluxing benzene, producing the acyl chloride.

Optimized parameters :

-

Molar ratio (ester:PCl): 1:1.2

-

Reaction time: 3 hours

-

Yield: 85%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Chlorination | Difluoro(phenylsulfanyl)acetic acid | 80–90 | >95 | High |

| Nucleophilic Substitution | Ethoxy-difluoroacetyl chloride | 65–75 | 90–95 | Moderate |

| Transesterification | Methyl ester | 85 | >98 | Low |

Key observations :

-

Direct chlorination offers the highest yield and scalability but requires high-purity acid.

-

Nucleophilic substitution avoids acidic conditions but demands stringent temperature control.

Industrial Applications and Scalability Considerations

Difluoro(phenylsulfanyl)acetyl chloride is used in:

-

Agrochemicals : Synthesis of sulfanyl-containing herbicides (e.g., protoporphyrinogen oxidase inhibitors).

-

Pharmaceuticals : Intermediate for protease inhibitors and kinase modulators.

Scalability challenges :

Q & A

Q. What are the recommended synthetic routes for preparing difluoro(phenylsulfanyl)acetyl chloride in laboratory settings?

Methodological Answer:

- Step 1 : Start with phenylsulfanylacetic acid. React it with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the α-position. Ensure anhydrous conditions to avoid hydrolysis .

- Step 2 : Convert the resulting difluoro(phenylsulfanyl)acetic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Monitor reaction progress via FT-IR for the disappearance of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and emergence of the C=O stretch (~1800 cm⁻¹) .

- Validation : Confirm purity via ¹⁹F NMR (δ ~ -120 to -140 ppm for CF₂ groups) and LC-MS/MS to detect residual fluorinated intermediates .

Q. How should researchers characterize the stability of this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with analogous compounds like trifluoroacetyl chloride, which decomposes above 150°C .

- Hydrolytic Stability : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor degradation via ¹H NMR for hydrolysis byproducts (e.g., difluoro(phenylsulfanyl)acetic acid). Use kinetic modeling to estimate half-life under aqueous conditions .

- Storage Recommendations : Store under inert gas (argon/nitrogen) in flame-resistant containers at -20°C to minimize thermal or hydrolytic degradation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Use chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Employ fume hoods to prevent inhalation of vapors .

- Spill Management : Neutralize spills with dry sodium bicarbonate or vermiculite. Avoid water to prevent exothermic reactions with acyl chloride .

- Emergency Procedures : For skin contact, rinse immediately with 5% sodium bicarbonate solution; for eye exposure, irrigate for 15 minutes using an eyewash station .

Advanced Research Questions

Q. How does the difluoro substitution influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing CF₂ group increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., stopped-flow spectrometry) .

- Steric Effects : The phenylsulfanyl group may introduce steric hindrance. Use X-ray crystallography or DFT calculations to analyze spatial arrangements and predict regioselectivity in reactions .

- Case Study : Synthesize amide derivatives with aniline and monitor by ¹⁹F NMR to track substituent effects on reaction efficiency .

Q. What analytical strategies can resolve contradictions in environmental persistence data for fluorinated acyl chlorides?

Methodological Answer:

- Contradiction Source : Discrepancies may arise from matrix effects (e.g., soil vs. water). Use isotope dilution LC-MS/MS with ¹³C-labeled internal standards to improve quantification accuracy .

- Degradation Pathways : Perform accelerated degradation studies under UV light or microbial exposure. Identify transformation products (e.g., perfluorinated sulfonic acids) via high-resolution mass spectrometry (HRMS) .

- Ecotoxicity Assessment : Use zebrafish embryo assays (FET test) to evaluate acute toxicity (LC₅₀) and compare with legacy PFAS compounds like PFOS .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

Methodological Answer:

- ADME Prediction : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity) and polar surface area (PSA). Fluorine atoms reduce basicity and enhance membrane permeability .

- Protein Binding : Perform molecular docking (e.g., AutoDock Vina) against targets like serum albumin. Validate with surface plasmon resonance (SPR) to measure binding affinities .

- Metabolism Simulation : Employ CYP450 enzyme models (e.g., SwissADME) to predict oxidative defluorination or sulfanyl group cleavage .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

- Impurity Sources : Residual fluorinating agents (e.g., DAST) or hydrolyzed acids. Use ion chromatography (IC) to detect anionic impurities (e.g., F⁻, Cl⁻) .

- Mitigation Strategy : Optimize purification via fractional distillation (bp ~120–140°C, estimated) or preparative HPLC with a C18 column and acetonitrile/water gradient .

- Quantification : Employ GC-MS with electron capture detection (ECD) for halogen-specific sensitivity at sub-ppm levels .

Q. How does the compound’s fluorine content impact its environmental fate compared to non-fluorinated analogs?

Methodological Answer:

- Persistence Studies : Conduct soil microcosm experiments to measure degradation half-lives. Fluorine’s strong C-F bonds resist microbial breakdown, leading to longer persistence than non-fluorinated analogs .

- Bioaccumulation Risk : Use in vitro assays with human hepatocytes to measure accumulation potential. Correlate with octanol-water partition coefficients (logKow) derived from shake-flask experiments .

- Regulatory Alignment : Cross-reference with ECHA’s guidelines on PFAS substances of very high concern (SVHC) to assess compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.